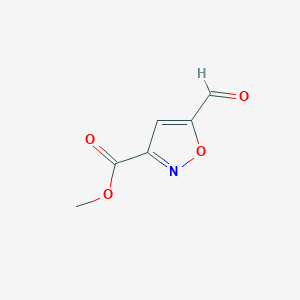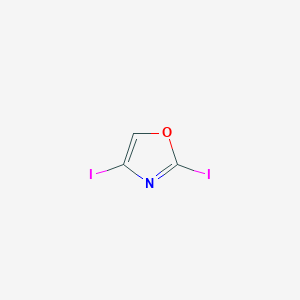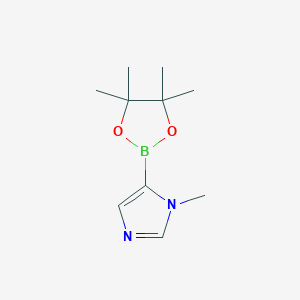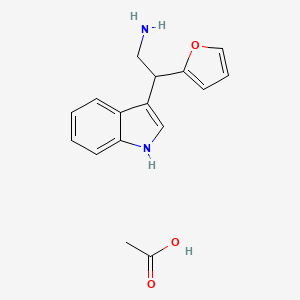![molecular formula C12H14FN3O2 B1326531 1-Boc-3-méthyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine CAS No. 920036-29-9](/img/structure/B1326531.png)
1-Boc-3-méthyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine
Vue d'ensemble
Description
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methyl group at the 3-position, and a fluorine atom at the 6-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors, antiviral agents, and anticancer drugs.
Chemical Biology: The compound is used as a probe to study various biological processes, including enzyme activity, protein-protein interactions, and signal transduction pathways.
Material Science: The compound is used as a precursor for the synthesis of functional materials, including organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Pharmaceutical Industry: The compound is used in the development of new drug candidates with potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders.
Mécanisme D'action
Target of Action
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine is a type of heterocyclic compound Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, particularly those involved in purine signaling or metabolism.
Mode of Action
It is known that the pyrazolo[3,4-b]pyridine core is a key structural motif in many bioactive compounds . The interaction of these compounds with their targets often involves the formation of hydrogen bonds and aromatic interactions, which can lead to changes in the activity of the target proteins.
Biochemical Pathways
Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it is plausible that they may interact with enzymes and receptors involved in purine metabolism and signaling .
Result of Action
Compounds with a pyrazolo[3,4-b]pyridine core have been found to exhibit a wide range of biological activities , suggesting that they may have diverse effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine can modulate their activity, leading to alterations in downstream signaling events. Additionally, the compound’s fluorine atom enhances its binding affinity to target proteins, further influencing its biochemical interactions .
Cellular Effects
The effects of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine on various types of cells and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinases can lead to changes in the phosphorylation status of key signaling proteins, thereby affecting cell proliferation, differentiation, and apoptosis. Moreover, 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine has been reported to alter the expression of genes involved in metabolic pathways, further impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of target enzymes, where it can inhibit or activate their activity. For example, its interaction with kinases involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. This binding can lead to enzyme inhibition, resulting in the modulation of downstream signaling pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have shown that prolonged exposure to 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine can lead to sustained changes in cellular signaling and metabolism, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine vary with different dosages in animal models. At lower doses, the compound has been found to modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of dose optimization for therapeutic applications. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by enzymes such as cytochrome P450s. These metabolic processes result in the formation of metabolites that can further interact with cellular targets, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes, where it can accumulate in various cellular compartments. Transporters such as ABC (ATP-binding cassette) transporters play a role in the efflux of the compound from cells, affecting its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects. Its presence in the nucleus suggests a role in modulating gene expression, while its localization in mitochondria indicates potential effects on cellular energy metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a β-ketoester or β-diketone under acidic or basic conditions.
Cyclization to Form Pyrazolopyridine: The next step involves the cyclization of the pyrazole intermediate with a suitable pyridine derivative. This can be achieved through various cyclization reactions, such as the Vilsmeier-Haack reaction or the Pinner reaction.
Introduction of the Boc Protecting Group: The nitrogen atom of the pyrazole ring is then protected with a Boc group. This can be achieved by reacting the pyrazole intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Methyl and Fluorine Substituents: The final step involves the introduction of the methyl and fluorine substituents at the 3- and 6-positions, respectively. This can be achieved through various substitution reactions using suitable reagents and conditions.
Industrial Production Methods
The industrial production of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine follows similar synthetic routes as described above, but with optimization for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling or Sonogashira coupling to form various biaryl or alkyne derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acetic acid (CH3COOH), and water (H2O).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol (C2H5OH), and tetrahydrofuran (THF).
Substitution: Amines (R-NH2), thiols (R-SH), alkoxides (R-O-), and polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (Pd), boronic acids (R-B(OH)2), alkynes (R-C≡C-H), and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Oxidation: Corresponding oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Corresponding reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups such as amines, thiols, or alkoxides.
Coupling Reactions: Biaryl or alkyne derivatives with extended conjugation and potential biological activity.
Comparaison Avec Des Composés Similaires
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine can be compared with other similar compounds in the pyrazolopyridine family, such as:
1-Boc-3-methyl-1H-pyrazolo[3,4-B]pyridine: Lacks the fluorine substituent at the 6-position, which may affect its biological activity and chemical reactivity.
1-Boc-6-fluoro-1H-pyrazolo[3,4-B]pyridine: Lacks the methyl substituent at the 3-position, which may affect its steric properties and binding affinity to target molecules.
1-Boc-3-methyl-6-chloro-1H-pyrazolo[3,4-B]pyridine: Contains a chlorine substituent instead of a fluorine substituent at the 6-position, which may affect its electronic properties and reactivity in substitution reactions.
The unique combination of the Boc protecting group, methyl substituent, and fluorine substituent in 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine makes it a valuable compound for various scientific research applications, offering distinct advantages in terms of chemical reactivity, biological activity, and synthetic accessibility.
Propriétés
IUPAC Name |
tert-butyl 6-fluoro-3-methylpyrazolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c1-7-8-5-6-9(13)14-10(8)16(15-7)11(17)18-12(2,3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFRCHLEMYAXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=N2)F)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140766 | |
| Record name | 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801140766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920036-29-9 | |
| Record name | 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920036-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801140766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)






![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)

![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)
![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)


